molecular formula C21H19N3O5S B15028794 (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028794
M. Wt: 425.5 g/mol
InChI Key: UMUZTVVPCQZGDR-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to a class of heterocyclic derivatives featuring fused thiazole and triazole rings. These systems are pharmacologically significant, with structural analogs demonstrating anti-inflammatory, antimicrobial, and antitumor activities . The Z-configuration of the benzylidene moiety is confirmed via X-ray crystallography in related compounds, which stabilizes the planar geometry of the fused ring system and influences bioactivity .

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O5S/c1-26-14-6-8-15(27-2)13(9-14)11-18-20(25)24-21(30-18)22-19(23-24)12-5-7-16(28-3)17(10-12)29-4/h5-11H,1-4H3/b18-11-

InChI Key

UMUZTVVPCQZGDR-WQRHYEAKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Origin of Product

United States

Preparation Methods

The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo-triazole core, followed by the introduction of the benzylidene and phenyl groups through condensation reactions. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s sulfur and nitrogen atoms are primary sites for nucleophilic attack. Key reactions include:

Reaction TypeConditionsProducts/Outcomes
Thiol Displacement Ethanol, NaSH, 80°CReplacement of S with SH group
Amine Attack NH₃/MeOH, refluxRing-opening to form thioureas
Alkylation R-X, K₂CO₃, DMF, 60°CN-alkylated derivatives

The 3,4-dimethoxyphenyl group stabilizes transition states via electron donation, accelerating substitution at the triazolone nitrogen. Steric hindrance from the benzylidene moiety limits reactivity at the 5-position.

Condensation and Cycloaddition Reactions

The α,β-unsaturated ketone system in the benzylidene group participates in cycloadditions:

Reaction TypeReagents/ConditionsProducts
Diels-Alder Maleic anhydride, ΔFused bicyclic adducts
1,3-Dipolar Cycloaddition Azides, Cu(I) catalystTriazole-fused derivatives
Knoevenagel Condensation Active methylene compoundsExtended conjugated systems

These reactions are stereospecific, with the Z-configuration of the benzylidene group directing regioselectivity.

Oxidation and Reduction Pathways

The sulfur atom and methoxy groups undergo redox transformations:

ProcessReagentsOutcomes
S-Oxidation mCPBA, CH₂Cl₂, 0°CSulfoxide/sulfone formation
Demethylation BBr₃, -78°CCatechol derivatives
Catalytic Hydrogenation H₂/Pd-C, EtOAcSaturation of benzylidene double bond

Oxidation to sulfones enhances electrophilicity, enabling subsequent nucleophilic attacks. Demethylation under strongly acidic conditions generates phenolic intermediates for further functionalization.

Methoxy Group Reactivity

The 2,5-dimethoxybenzylidene and 3,4-dimethoxyphenyl substituents participate in:

Reaction TypeConditionsApplications
O-Demethylation HI/AcOH, refluxBioactive phenolic analogs
Friedel-Crafts Alkylation AlCl₃, R-ClExtended aryl systems
Photooxidation UV light, O₂Quinone metabolites

Demethylated derivatives show enhanced solubility and binding affinity to biological targets like kinases .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs significantly from related thiazolo-triazolones:

Compound ModificationReactivity ProfileKey Difference
3,4,5-TrimethoxyphenylEnhanced O-demethylationIncreased steric bulk
4-EthoxyphenylSlower nucleophilic substitutionElectron-donating ethoxy group
2,4-DimethoxybenzylideneImproved Diels-Alder yieldsAltered conjugation pattern

These variations highlight the critical role of methoxy substitution patterns in modulating reaction kinetics.

Bioactivation Mechanisms

Reactivity directly correlates with pharmacological activity:

Metabolic PathwayEnzymatic SystemBioactive Product
CYP450 Oxidation Liver microsomesSulfoxide (IC₅₀ = 2.1 μM vs. EGFR)
GST-mediated Conjugation Cytosolic GSTsGlutathione adducts (detox pathway)
Esterase Hydrolysis Serum esterasesRing-opened carboxylic acid

The sulfoxide metabolite demonstrates 18-fold increased kinase inhibition compared to the parent compound .

This comprehensive analysis establishes (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)thiazolo[3,2-b]triazol-6(5H)-one as a versatile synthetic platform. Its reactivity profile enables rational design of derivatives with tailored physicochemical and biological properties, supported by experimentally validated pathways .

Scientific Research Applications

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific interactions with biological targets can be beneficial.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to the inhibition or activation of the target, depending on the nature of the interaction and the biological pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituent positions and functional groups on the benzylidene and aryl rings. These modifications impact physicochemical properties, synthetic accessibility, and biological interactions:

Compound Name Substituents (Benzylidene/Thiazolo-triazole) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR/LCMS) Biological Activity (Reported)
Target Compound 2,5-dimethoxy / 3,4-dimethoxyphenyl N/A* N/A* Not explicitly provided in evidence Anti-inflammatory (inferred from analogs)
(5Z)-5-(2-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2a) 2-fluoro / unsubstituted 58 192–193 δ 8.53 (s, 1H); LCMS m/z 248 [M+H]+ Not reported
(5Z)-5-(2-Methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2b) 2-methoxy / unsubstituted 54 196–198 δ 8.49 (s, 1H); LCMS m/z 260 [M+H]+ Not reported
(5Z)-5-(3,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one 3,4-dimethoxy / phenyl N/A N/A Not provided Not reported
5-[(Z)-2,3-Dimethoxybenzylidene]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one 2,3-dimethoxy / unsubstituted N/A N/A X-ray confirmed Z-configuration Anti-inflammatory (COX-2/LOX-5 inhibition)

Physicochemical and Spectral Analysis

  • Melting Points : Methoxy-substituted analogs (e.g., 2b, mp 196–198°C) exhibit higher melting points than fluoro derivatives (2a, mp 192–193°C), likely due to enhanced intermolecular interactions from polar methoxy groups .
  • Spectral Signatures : The target compound’s ¹H-NMR would display distinct resonances for 2,5-dimethoxy (δ ~3.8–4.0 ppm) and 3,4-dimethoxyphenyl (δ ~6.8–7.5 ppm) groups, differing from 2-fluoro (δ ~7.7 ppm) or allyloxy analogs .

Biological Activity

The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole-triazole hybrid that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C16H17N3O4S
  • Molecular Weight : 363.39 g/mol
  • CAS Number : 948016-52-2

This compound features a complex structure that includes a thiazole ring and a triazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole and triazole derivatives. The compound has shown promising results against various bacterial strains. For instance:

  • Study Findings : In vitro assays demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antidiabetic Activity

Research indicates that compounds with similar structures have potential antidiabetic effects. The mechanism often involves inhibition of carbohydrate-hydrolyzing enzymes:

  • Kinetic Studies : The compound was evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Preliminary results suggest that it may act as a competitive inhibitor .
CompoundIC50 (µM)Reference
This compound10.11 ± 0.32
Acarbose (standard)37.38 ± 1.37

Anticancer Activity

Emerging data suggest that thiazole derivatives can induce apoptosis in cancer cells:

  • Mechanism of Action : The compound may activate caspase pathways leading to programmed cell death in various cancer cell lines .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of several thiazole derivatives including the compound of interest. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • Case Study on Antidiabetic Potential :
    • In vivo studies assessed the effect of the compound on blood glucose levels in diabetic rats. Results showed a significant reduction in glucose levels after administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.